3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole
Description
The compound 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole is a 1,2,4-triazole derivative with three distinct substituents:
- Position 3: A 2-chlorobenzylthio group (S-linked 2-chlorobenzyl).
- Position 4: A p-tolyl group (4-methylphenyl).
- Position 5: A 4-chlorophenyl group.
This structure combines halogenated aromatic moieties and a sulfur-containing side chain, which are common features in bioactive triazole derivatives. The compound’s synthesis likely involves nucleophilic substitution reactions between a triazole precursor and halides (e.g., 2-chlorobenzyl chloride) under reflux conditions in ethanolic sodium carbonate, as seen in analogous syntheses .
Properties
CAS No. |
443738-33-8 |
|---|---|
Molecular Formula |
C22H17Cl2N3S |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H17Cl2N3S/c1-15-6-12-19(13-7-15)27-21(16-8-10-18(23)11-9-16)25-26-22(27)28-14-17-4-2-3-5-20(17)24/h2-13H,14H2,1H3 |
InChI Key |
JUWIKACBRMYBON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions using corresponding chlorobenzyl and chlorophenyl halides.
Attachment of the Tolyl Group: The tolyl group can be attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific methods may vary depending on the scale of production and desired specifications.
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactivity
The synthesis of 3-((2-chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole involves multistep reactions, primarily leveraging nucleophilic substitution and cyclization strategies. Key precursors include:
-
5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol : Synthesized via cyclization of semicarbazide intermediates under basic conditions (e.g., 10% NaOH) as described for analogous triazole-thiol derivatives .
-
2-Chlorobenzyl bromide : Acts as an electrophile to introduce the thioether moiety at position 3 of the triazole ring .
Reaction Scheme :
Key Functional Group Reactivity
The compound’s reactivity is governed by:
-
Thioether (-S-) linkage : Susceptible to oxidation (e.g., with H2O2 or mCPBA) to form sulfoxide or sulfone derivatives .
-
Triazole ring : Participates in electrophilic substitution (e.g., halogenation) at electron-rich positions, though steric hindrance from the p-tolyl group limits reactivity at position 4 .
-
Chlorophenyl groups : Electron-withdrawing effects enhance stability but reduce nucleophilic susceptibility .
Key Observations:
-
Alkylation Efficiency : The reaction with 2-chlorobenzyl bromide proceeds optimally under anhydrous conditions, with DMF as a polar aprotic solvent .
-
Oxidation Selectivity : Controlled stoichiometry of H2O2 (1–2 eq.) avoids over-oxidation to sulfones .
Mechanistic Insights
-
Thioether Formation : The triazole-thiol acts as a nucleophile, attacking the electrophilic carbon of 2-chlorobenzyl bromide in an SN2 mechanism .
-
Sulfone Formation : Proceeds via a two-step radical mechanism, with peroxide-mediated oxidation generating sulfinic acid intermediates .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. The specific compound under discussion has shown promising activity against a range of bacteria and fungi.
- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cell integrity and function. This mechanism is similar to that of azole antifungals like fluconazole.
- Case Studies : Research indicates that derivatives with similar structures exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds bearing chlorophenyl and tolyl groups have demonstrated enhanced potency compared to their non-substituted counterparts .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been a subject of investigation in recent studies.
- Research Findings : Compounds similar to 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole have been evaluated for their ability to inhibit pro-inflammatory cytokines. In vitro assays showed that certain triazoles can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages .
- Application in Drug Development : The anti-inflammatory properties suggest that these compounds could be developed into therapeutic agents for conditions such as rheumatoid arthritis or inflammatory bowel disease.
Antiviral Activity
Triazole compounds are also being explored for their antiviral properties, particularly against viral infections like Hepatitis C.
- Inhibition Studies : Research has highlighted that triazole derivatives can act as inhibitors of viral proteases. For example, studies have shown that triazoles with specific substituents exhibit strong inhibitory effects on HCV serine protease, making them candidates for antiviral drug development .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR is crucial for optimizing the efficacy of triazole compounds.
- Synthetic Approaches : The synthesis typically involves the reaction of thiosemicarbazides with appropriate aldehydes or ketones under acidic or basic conditions. This method allows for the introduction of various substituents that can enhance biological activity .
- SAR Insights : Studies indicate that electron-withdrawing groups (like chloro) on the phenyl ring enhance antimicrobial activity while substituents at the para position can influence the overall potency and selectivity towards specific biological targets .
Mechanism of Action
The mechanism of action of 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their properties are summarized below:
Key Observations :
- Halogen Effects : Chlorine and bromine substituents enhance lipophilicity and intermolecular interactions (e.g., halogen bonding), influencing bioavailability and target binding .
- Sulfur Linkers : Thioether (S-linked) groups improve membrane permeability compared to oxygen analogues .
- Aromatic Substitutions: Electron-withdrawing groups (e.g., NO2, CF3) modulate electronic density, affecting reactivity and biological activity .
Physicochemical Properties
- Melting Points : Vary widely (120–210°C), influenced by molecular symmetry and halogen content. Bromine analogues exhibit higher MPs due to stronger van der Waals forces .
- Solubility : Sulfur-linked derivatives generally show moderate aqueous solubility, but bulky aryl groups (e.g., p-tolyl) reduce it .
Biological Activity
3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article presents an in-depth analysis of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole is , with a molecular weight of approximately 466.41 g/mol. The compound features a triazole ring substituted with various aromatic groups, which are pivotal in enhancing its biological activity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study tested several triazole compounds against gram-positive and gram-negative bacteria using the NCCLS standards. The results indicated that 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole showed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Compounds
| Compound Name | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-... | Moderate | Moderate |
| Control (Standard Antibiotic) | High | High |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A series of compounds based on the triazole scaffold were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Notably, compounds with similar structural features to 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole exhibited significant antiproliferative effects .
Case Study: Anticancer Efficacy
In one study, a derivative with a similar structure was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Inhibition of tubulin polymerization |
| A549 | 18 | Cell cycle arrest |
Anti-inflammatory Activity
Triazoles have also been reported to possess anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various triazole derivatives in animal models, it was found that the compound significantly reduced inflammation markers such as TNF-alpha and IL-6 levels .
Q & A
Q. What are the most effective synthetic routes for 3-((2-chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole?
Answer: The compound can be synthesized via alkylation of thiol precursors under microwave-assisted conditions. For example:
- Method 1 : React 5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol with 2-chlorobenzyl chloride in ethanol/water with NaHCO₃ as a base. Microwave irradiation (165°C, 12.2 bar, 45 min) optimizes yield and purity .
- Method 2 : Alternative alkylation using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst under reflux (70–80°C) achieves comparable yields .
Key Validation : Monitor reaction progress via TLC and confirm structure using NMR (e.g., δ 3.98–4.00 ppm for CH₂-S in ¹H NMR) and mass spectrometry (e.g., m/z 486 for analogous triazoles) .
Q. How is the compound characterized structurally and spectroscopically?
Answer:
- ¹H/¹³C NMR : Look for diagnostic signals:
- IR : Thioether (C-S) stretching at ~721–775 cm⁻¹ and triazole ring vibrations at ~1570–1653 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430–486 for related triazoles) confirm molecular weight .
Advanced Tip : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguity in substituent positions .
Advanced Research Questions
Q. How can molecular docking be applied to predict biological targets for this compound?
Answer:
- Step 1 : Optimize the compound’s 3D structure using DFT calculations (e.g., B3LYP/6-31G*) .
- Step 2 : Dock into enzyme active sites (e.g., fungal CYP51 or bacterial DNA gyrase) using AutoDock Vina. Prioritize hydrogen bonding (triazole N-atoms) and hydrophobic interactions (chlorophenyl/p-tolyl groups) .
- Validation : Compare docking scores with known inhibitors (e.g., fluconazole for antifungals) and validate via in vitro enzyme assays .
Q. What strategies optimize antimicrobial activity while minimizing cytotoxicity?
Answer:
- Substituent Tuning :
- SAR Analysis : Test derivatives with varied alkyl/aryl thioethers. For example, replacing 2-chlorobenzyl with 4-fluorobenzyl improves selectivity against Gram-positive bacteria .
Data Contradiction Note : Higher lipophilicity may enhance activity but also increase cytotoxicity—balance via logP optimization .
Q. How do reaction conditions impact the regioselectivity of triazole substitution?
Answer:
- Microwave vs. Reflux : Microwave synthesis (45 min) favors 1,2,4-triazole formation over side products, achieving >90% purity vs. 70–80% under traditional reflux .
- Catalyst Role : Heterogeneous catalysts (e.g., Bleaching Earth Clay) reduce byproducts by stabilizing intermediates .
Contradiction Alert : Prolonged microwave heating (>60 min) may degrade sensitive substituents (e.g., -CF₃ groups in analogs) .
Methodological Challenges and Solutions
Q. How to resolve conflicting bioactivity data across studies?
Answer:
- Standardize Assays : Use CLSI/FDA guidelines for antimicrobial testing (e.g., broth microdilution with S. aureus ATCC 25923) to ensure reproducibility .
- Control Variables : Compare results under identical conditions (e.g., pH, solvent DMSO concentration ≤1% v/v) .
Case Study : A study reported MIC = 8 µg/mL against Candida albicans, while another found MIC = 32 µg/mL—differences traced to agar vs. broth methods .
Q. What computational methods predict metabolic stability?
Answer:
- In Silico Tools : Use SwissADME to predict CYP450 metabolism. The 2-chlorobenzyl group is prone to oxidative dechlorination .
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS. Major metabolites include sulfoxides (m/z +16) and dechlorinated derivatives .
Emerging Research Directions
Q. Can this compound serve as a scaffold for photoactive therapeutics?
Answer:
Q. How to design isostructural analogs for crystallographic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
